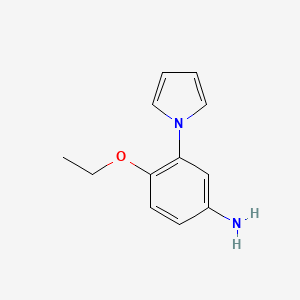

4-Ethoxy-3-(1H-pyrrol-1-yl)aniline

説明

Contextualization within Contemporary Synthetic Chemistry and Material Science

The compound 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline is a specialized organic molecule whose structure is of considerable interest in the fields of synthetic chemistry and material science. Its architecture, which combines an aniline (B41778) ring with both an ethoxy and a pyrrole (B145914) substituent, provides a versatile platform for developing advanced materials. The specific arrangement of these functional groups allows for the modulation of the molecule's electronic and photophysical characteristics, rendering it a valuable precursor for various functional materials. The ongoing exploration of such substituted anilines is propelled by the persistent need for high-performance materials in sectors like electronics and photonics.

Importance of Aniline and Pyrrole Derivatives in Modern Chemical Research

Aniline and its derivatives are foundational components in organic synthesis, serving as precursors to a wide array of materials, including polymers, dyes, and pharmaceuticals. sci-hub.seresearchgate.net The amino group of aniline is a key reactive site that facilitates numerous chemical modifications. sci-hub.se Similarly, pyrrole, an aromatic five-membered heterocycle, is a vital structural unit in many biologically significant molecules and is the parent compound of the well-known conducting polymer, polypyrrole. The amalgamation of aniline and pyrrole functionalities within a single molecular framework, as seen in this compound, can lead to synergistic properties, offering possibilities for new materials that are not attainable from the individual components alone. researchgate.net Copolymers of aniline and pyrrole, for instance, have been shown to exhibit unique properties and enhanced thermal stability compared to their respective homopolymers. researchgate.net

Research Trajectories and Academic Significance of this compound

The academic interest in this compound primarily revolves around its potential as a monomer for creating novel conducting polymers and as a foundational structure for new organic electronic materials. Key research directions for this compound and its analogs include:

Polymerization Studies: Investigating the chemical and electrochemical polymerization of the monomer to produce polymers with customized conductivity, electroactivity, and stability. Copolymers of aniline and pyrrole have been synthesized using various methods, including electropolymerization. rsc.org

Enhanced Material Properties: The copolymerization of different monomers like aniline and pyrrole can result in materials that combine the beneficial properties of each component. researchgate.net These copolymers can also be integrated with other materials, such as single-walled carbon nanotubes, to further enhance their thermoelectric properties. rsc.org

Structure-Property Relationships: A significant focus of research is to understand how the specific substituents on the aniline ring influence the properties of the resulting polymers. nih.gov This fundamental understanding is crucial for the rational design of new functional materials.

Overview of Research Methodologies Applicable to the Compound

A comprehensive suite of analytical techniques is employed to characterize and investigate this compound and its polymeric derivatives:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the connectivity of atoms.

Infrared (IR) Spectroscopy: This technique helps in identifying the characteristic functional groups within the molecule. For aniline-pyrrole copolymers, IR spectroscopy can confirm the presence of both aromatic rings and shifts in peak positions indicate successful copolymerization. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions and optical properties of the compound and its polymers.

Mass Spectrometry (MS): This method is essential for determining the precise molecular weight and fragmentation patterns, thereby confirming the compound's identity.

Electrochemical Techniques:

Cyclic Voltammetry (CV): This technique is crucial for studying the redox behavior of the monomer and its potential for electropolymerization to form conductive films.

Microscopy and Diffraction:

Scanning Electron Microscopy (SEM): Used to examine the surface morphology of the polymers synthesized from the monomer. rsc.org

X-ray Diffraction (XRD): Provides information on the crystalline structure of the material. rsc.org

Below is a table summarizing key chemical information for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemBK |

| Molecular Formula | C₁₂H₁₄N₂O | ChemBK |

| Molecular Weight | 202.25 g/mol | ChemBK |

| InChI Key | Not Publicly Available | |

| Canonical SMILES | CCOc1ccc(N)cc1-n1cccc1 | Fluorochem fluorochem.co.uk |

| CAS Number | 946760-62-9 | ChemBK |

Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-3-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-15-12-6-5-10(13)9-11(12)14-7-3-4-8-14/h3-9H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGADZATBWHGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284169 | |

| Record name | 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946760-62-9 | |

| Record name | 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946760-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3 1h Pyrrol 1 Yl Aniline and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline reveals several potential disconnection points. The most logical disconnections involve the carbon-nitrogen bond of the pyrrole-aniline linkage and the carbon-oxygen bond of the ethoxy group.

Figure 1: Retrosynthetic Analysis of this compound

This analysis leads to two primary forward synthetic strategies:

Strategy A: Formation of the pyrrole-aniline linkage as a key step. This involves coupling a suitable pyrrole (B145914) precursor with a pre-functionalized 4-ethoxyaniline derivative.

Strategy B: Functionalization of a pre-formed 3-(1H-pyrrol-1-yl)aniline scaffold. This would involve the introduction of the ethoxy group at the C4 position.

Carbon-Nitrogen Bond Formation Strategies for Pyrrole-Aniline Linkage

The construction of the C-N bond between the pyrrole and aniline (B41778) rings is a critical step in the synthesis. Several modern and classical methods can be employed for this transformation.

Catalytic Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.orgscranton.edu This method is highly versatile and tolerates a wide range of functional groups, making it a suitable choice for the synthesis of complex aryl amines. organic-chemistry.orgrsc.org

In the context of synthesizing this compound, this would involve the coupling of pyrrole with a 3-halo-4-ethoxyaniline, such as 3-bromo-4-ethoxyaniline (B2730183) or 3-iodo-4-ethoxyaniline. The general reaction is depicted below:

Scheme 1: Proposed Buchwald-Hartwig Amination for the Synthesis of this compound

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. researchgate.net A variety of palladium sources and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction. synthesisspotlight.com

| Catalyst Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers an alternative route to the pyrrole-aniline linkage, particularly when the aniline ring is activated by electron-withdrawing groups. scranton.edunih.gov A common strategy involves the reaction of a nitro-activated aryl halide with the pyrrolide anion.

A plausible synthetic sequence would start with 1-fluoro-2-nitro-4-ethoxybenzene. The highly activated fluorine atom would be susceptible to displacement by the pyrrolide anion, generated by treating pyrrole with a strong base like sodium hydride. Subsequent reduction of the nitro group would then yield the target aniline. rsc.org

Scheme 2: Synthesis via Nucleophilic Aromatic Substitution

This approach leverages the well-established reactivity of nitro-activated aryl halides in SNAᵣ reactions. beilstein-journals.org The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation with Pd/C or reduction with metals like iron or tin in acidic media. rsc.org

Functionalization of the Aniline Moiety

This strategy involves the synthesis of a 3-(1H-pyrrol-1-yl)aniline precursor, followed by the introduction of the ethoxy group.

Regioselective Introduction of the Ethoxy Group

Introducing an ethoxy group regioselectively at the C4 position of 3-(1H-pyrrol-1-yl)aniline presents a challenge due to the presence of multiple reactive sites. A potential route could involve the nitration of 3-(1H-pyrrol-1-yl)phenol, followed by Williamson ether synthesis to introduce the ethoxy group, and finally, reduction of the nitro group. However, controlling the regioselectivity of the initial nitration could be difficult.

A more controlled approach would involve starting with a precursor where the desired substitution pattern is already established. For instance, starting with 4-ethoxy-3-nitroaniline, the pyrrole ring can be introduced via a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran (B146720), followed by reduction of the nitro group. rsc.org

Scheme 3: Synthesis from a Pre-functionalized Aniline Precursor

Electrophilic Aromatic Substitution on the Aniline Ring System

Electrophilic aromatic substitution (EAS) on an aniline ring is a fundamental transformation in organic synthesis. youtube.comyoutube.com The amino group is a strong activating group and an ortho-, para-director. libretexts.org However, in the case of 3-(1H-pyrrol-1-yl)aniline, the directing effects of both the amino and pyrrole groups must be considered.

Direct electrophilic ethoxylation is not a common transformation. More feasible would be to introduce a group that can be later converted to an ethoxy group. For example, acylation followed by a Baeyer-Villiger oxidation and subsequent alkylation could be a potential, albeit lengthy, route.

Given the complexities and potential for side reactions, building the molecule with the ethoxy group already in place, as outlined in sections 2.2.1, 2.2.2, and 2.3.1, represents a more synthetically viable and efficient approach.

Pyrrole Ring Construction and Modification Techniques

The formation of the pyrrole ring attached to the substituted aniline core is a critical step in the synthesis of this compound. The Paal-Knorr synthesis and its variants provide a robust foundation for this transformation, while subsequent functionalization can, in principle, be used to modify the heterocyclic core.

Paal-Knorr Synthesis and its Variants

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is valued for its simplicity and broad scope. thieme-connect.com The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

For the synthesis of N-substituted pyrroles like the precursor to this compound, a variant of the Paal-Knorr reaction known as the Clauson-Kaas synthesis is particularly relevant. This method utilizes an acetal (B89532) of the 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a stable and easily handled surrogate for succinaldehyde. organic-chemistry.org

A general and effective procedure for synthesizing related 2-(1H-pyrrol-1-yl)anilines starts with a substituted 2-nitroaniline. rsc.org In the context of the target molecule, the synthesis would commence with 4-ethoxy-3-nitroaniline. This precursor is refluxed with 2,5-dimethoxytetrahydrofuran in a solvent like acetic acid. rsc.org The acidic environment facilitates the in-situ formation of the 1,4-dicarbonyl species and its subsequent condensation with the amino group of the nitroaniline is not the reactive site in this step; rather, the pyrrole ring is formed from the reaction with the aniline precursor's amino group. In the specific synthesis of the target molecule, the precursor would be 4-ethoxy-3-nitroaniline, which is reacted to form 1-(4-ethoxy-3-nitrophenyl)-1H-pyrrole. This intermediate is then carried forward to the reduction step.

Table 1: Key Features of Paal-Knorr and its Variants

| Synthesis Type | Reactants | Typical Conditions | Key Advantage |

| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine/Ammonia | Neutral or weakly acidic (e.g., acetic acid) | Direct, broad scope for substituted pyrroles. wikipedia.orgorganic-chemistry.org |

| Clauson-Kaas | 1,4-Dicarbonyl Acetal (e.g., 2,5-dimethoxytetrahydrofuran), Primary Amine | Acidic (e.g., acetic acid, reflux) | Uses stable, commercially available dicarbonyl surrogates. organic-chemistry.orgrsc.org |

Functionalization at the Pyrrole Nitrogen and Carbon Positions

While the primary synthesis of this compound involves constructing the pyrrole ring onto an already substituted benzene (B151609) ring, the pyrrole moiety itself is amenable to further functionalization. Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which preferentially occurs at the C-2 and C-5 positions. thieme-connect.comnih.gov

N-Functionalization: Direct N-amination of pyrroles can be achieved using reagents like monochloramine (NH2Cl), providing a route to N-amino pyrroles. nih.gov N-substitution with alkyl halides or acyl chlorides can also be performed, often in the presence of a base. organic-chemistry.org However, the direct N-arylation of pyrrole with an aniline derivative is often challenging, which is why the Paal-Knorr approach starting from the substituted aniline precursor is generally preferred for synthesizing N-arylpyrroles. rsc.org

C-Functionalization: C-H functionalization of the pyrrole ring is a topic of ongoing research, allowing for the introduction of various substituents directly onto the carbon atoms of the ring. nih.gov Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. However, achieving regioselectivity for substitution at the C-3 or C-4 positions can be difficult and may require multi-step protocols or specialized catalytic systems. thieme-connect.comrsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. This involves fine-tuning parameters for both the pyrrole ring formation and the subsequent nitro group reduction.

For the Paal-Knorr/Clauson-Kaas condensation, several strategies can enhance efficiency:

Catalysis: While often conducted with a simple protic acid like acetic acid, the reaction can be accelerated with various catalysts. organic-chemistry.org Lewis acids and other metal-based catalysts, including those based on iron(III), zinc, or scandium, have been shown to be effective, sometimes allowing for milder reaction conditions. organic-chemistry.orgresearchgate.netresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction. While traditional methods use organic solvents like toluene (B28343) or acetic acid, greener alternatives have been explored. rsc.orgresearchgate.net Reactions in water, sometimes facilitated by surfactants or specialized catalysts, have been successfully demonstrated. researchgate.net

Microwave Irradiation: Microwave-assisted Paal-Knorr reactions have been shown to dramatically reduce reaction times from hours to minutes, often under solvent-free conditions or in open flasks at room temperature. wikipedia.org

For the reduction of the nitro intermediate, 1-(4-ethoxy-3-nitrophenyl)-1H-pyrrole, optimization focuses on achieving high yield and chemoselectivity.

Table 2: Comparison of Optimization Strategies for Paal-Knorr Reactions

| Strategy | Condition | Benefit | Reference |

| Catalysis | Iron(III) chloride in water | Mild conditions, good to excellent yields | organic-chemistry.org |

| Chiral Phosphoric Acid / Lewis Acid | High yield (94%) for specific substrates | researchgate.net | |

| Zinc-based MOF | High yield (96%) at 70°C | researchgate.net | |

| Alternative Energy | Microwave Irradiation | Rapid reaction times (minutes) | wikipedia.org |

| Solvent Choice | Solvent-free | Green conditions, excellent yields | rsc.org |

Chemo- and Regioselectivity Control in Multistep Synthesis

Control of selectivity is a defining challenge in the synthesis of complex organic molecules like this compound.

Regioselectivity: The regiochemistry of the final product is determined early in the synthetic sequence by the choice of the starting material, 4-ethoxy-3-nitroaniline. The substitution pattern on the benzene ring is fixed from the outset. The subsequent Paal-Knorr reaction is highly regioselective, forming the pyrrole ring exclusively on the nitrogen atom of the aniline precursor. rsc.org This circumvents issues with controlling the position of substitution that would arise if one were to attempt to functionalize an unsubstituted aniline with a pyrrole group directly.

Chemoselectivity: The most critical chemoselectivity challenge in this synthesis is the reduction of the aromatic nitro group to an amine without affecting the pyrrole ring. The pyrrole ring can be susceptible to reduction under certain hydrogenation conditions. Therefore, the choice of reducing agent is vital.

Several methods are effective for the selective reduction of aromatic nitro groups:

Metal/Acid Systems: A widely used, mild, and effective method is the use of a metal like iron (Fe) powder in the presence of an acid or an ammonium (B1175870) salt, such as Fe/NH4Cl in refluxing water. rsc.org This system is highly effective for reducing nitroarenes without damaging other functional groups. Other metals like tin (Sn) or zinc (Zn) in acidic media are also common. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: Hydrogenation with a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel is a powerful method. masterorganicchemistry.comcommonorganicchemistry.com However, conditions must be carefully controlled to prevent over-reduction of the pyrrole ring. The use of specific catalysts, such as heterogeneous cobalt catalysts, has been shown to selectively reduce nitroarenes in the presence of other reducible groups, making them suitable for cascade reactions where the aniline formed in situ undergoes a subsequent Paal-Knorr condensation. nih.gov

Transfer Hydrogenation: This method, often using formic acid or its salts as a hydrogen source, can also be highly selective. nih.gov

Table 3: Chemoselective Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Profile | Reference(s) |

| Fe / NH4Cl | H2O, Reflux | Excellent for selective reduction of nitro groups in the presence of sensitive functionalities. | rsc.org |

| SnCl2 | EtOH | Mild, chemoselective reduction; tolerates various functional groups. | commonorganicchemistry.com |

| H2 / Pd/C | Varies | Highly efficient, but can potentially reduce other groups (e.g., C=C bonds, pyrrole ring) if not controlled. | masterorganicchemistry.comcommonorganicchemistry.com |

| Co/NGr-C@SiO2-L | H2 or Formic Acid | Heterogeneous catalyst showing high selectivity for nitro group reduction in cascade synthesis of pyrroles. | nih.gov |

By carefully selecting a method from options like these, the nitro group in 1-(4-ethoxy-3-nitrophenyl)-1H-pyrrole can be cleanly reduced to the desired amine, yielding the final product, this compound, with high purity.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline, a comprehensive NMR analysis would be indispensable.

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a series of one-dimensional and two-dimensional NMR experiments would be required.

¹H NMR: This experiment would provide initial information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling patterns. For this compound, one would expect to observe signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons on the aniline (B41778) ring, and the protons of the pyrrole (B145914) ring.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (aliphatic, aromatic, attached to a heteroatom).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. It would be crucial for establishing the connectivity between adjacent protons, for instance, within the ethoxy group and between neighboring protons on the aromatic and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of a proton signal to its corresponding carbon atom.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The actual values would need to be determined experimentally.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | Aromatic C |

| 2 | Aromatic CH | Aromatic CH |

| 3 | - | Aromatic C |

| 4 | - | Aromatic C-O |

| 5 | Aromatic CH | Aromatic CH |

| 6 | Aromatic CH | Aromatic CH |

| 7 (N-H) | Amine NH₂ | - |

| 8 (Pyrrole N) | - | - |

| 9 | Pyrrole CH | Pyrrole CH |

| 10 | Pyrrole CH | Pyrrole CH |

| 11 | Pyrrole CH | Pyrrole CH |

| 12 | Pyrrole CH | Pyrrole CH |

| 13 (O-CH₂) | Quartet | Aliphatic CH₂ |

| 14 (CH₃) | Triplet | Aliphatic CH₃ |

Note: This table is for illustrative purposes only. Actual chemical shifts and coupling constants would need to be determined through experimental analysis.

Given the presence of two distinct nitrogen atoms in this compound (the aniline amine and the pyrrole nitrogen), ¹⁵N NMR spectroscopy would provide valuable information. The chemical shifts of the nitrogen atoms would confirm their different electronic environments. ¹⁵N HMBC experiments could further solidify the structural assignment by showing correlations between the nitrogen atoms and nearby protons.

Should this compound be a solid, solid-state NMR (ssNMR) could be employed to study its structure in the solid phase. This technique is particularly useful for characterizing crystalline polymorphs, amorphous forms, and for understanding intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy.

For this compound (C₁₂H₁₄N₂O), HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 203.1184 |

| [M+Na]⁺ | 225.1004 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) would be employed to gain further structural insights by studying the fragmentation pattern of the molecular ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to deduce the structure of the parent molecule. The fragmentation pathways would be expected to involve characteristic losses, such as the loss of the ethoxy group, or cleavage of the bond between the aniline and pyrrole rings.

To ensure the purity of a sample of this compound, chromatographic techniques coupled with mass spectrometry would be utilized.

GC-MS: If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry could be used to separate it from any impurities before detection by the mass spectrometer.

LC-MS: For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry is the method of choice. The compound would be separated by high-performance liquid chromatography (HPLC) and the eluent introduced into the mass spectrometer for analysis. This is a highly sensitive technique for assessing purity and identifying any minor components in a sample mixture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds, are sensitive to the specific arrangement of atoms and their electronic environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals the presence of specific functional groups. For this compound, one would expect to observe characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C-N stretches, C-O ether linkages, and the vibrations of the pyrrole and benzene (B151609) rings. However, no experimentally obtained FTIR spectrum for this compound has been reported.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Characteristics

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. These techniques provide insights into the electronic structure, conjugation, and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* and n → π* transitions). The spectrum of this compound would be expected to show absorption maxima related to the conjugated π-systems of the phenyl and pyrrole rings, influenced by the electron-donating effects of the amino and ethoxy groups. Without experimental data, the specific wavelengths of maximum absorption (λmax) and molar absorptivity values are unknown.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy examines the light emitted by a substance after it has absorbed light. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that describe a molecule's luminescence. The photophysical behavior of related aminophenyl substituted pyrroles can be complex, sometimes involving intramolecular charge transfer in the excited state. rsc.org However, the specific fluorescence properties, including excitation and emission wavelengths for this compound, have not been documented in scientific literature.

Computational and Theoretical Investigations of 4 Ethoxy 3 1h Pyrrol 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No specific DFT studies on the ground state geometries and energetics of 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline were found in a comprehensive search of scientific literature. Such studies would typically involve optimizing the molecular structure to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Accuracy Property Prediction

Information regarding the application of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for the property prediction of this compound is not available in published research. These methods are computationally intensive and are generally used for smaller molecules or to benchmark less expensive methods like DFT.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular and intermolecular bonding and interactions, has not been reported in the scientific literature. This analysis helps in understanding charge transfer interactions and the nature of chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

There are no available molecular dynamics (MD) simulation studies that explore the conformational space of this compound. MD simulations would be valuable for understanding the flexibility of the molecule, the orientation of the pyrrole (B145914) and ethoxy groups relative to the aniline (B41778) ring, and how the molecule behaves in different solvent environments over time.

Frontier Molecular Orbital (FMO) Theory Analysis for Chemical Reactivity Prediction

A Frontier Molecular Orbital (FMO) theory analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been documented. This analysis is crucial for predicting the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While computational methods are frequently used to predict spectroscopic parameters, specific studies detailing the calculated NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for this compound are absent from the current body of scientific literature. Such predictions, when correlated with experimental data, are instrumental in confirming the molecular structure and understanding its vibrational modes.

QSAR/QSPR Methodologies in Non-Biological Contexts for Correlating Structure with Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to establish a mathematical correlation between the structural or property-based descriptors of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). In non-biological contexts, QSPR is a powerful tool for predicting the chemical attributes of molecules like this compound, based on a set of calculated molecular descriptors. These models are invaluable in materials science, environmental chemistry, and chemical engineering for estimating properties that might be difficult or costly to determine experimentally.

While specific QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of QSPR can be readily applied to this molecule by drawing parallels from studies on structurally similar compounds, such as substituted anilines, pyrroles, and aromatic ethers. nih.govnih.govresearchgate.netresearchgate.net The development of a QSPR model for this compound would typically involve three key stages: descriptor generation, variable selection, and model construction and validation.

Descriptor Generation:

For a molecule with the structural complexity of this compound, a diverse array of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule, including branching patterns and shape. Examples include connectivity indices and kappa shape indices.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the atoms and include descriptors like molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound, these would be particularly important and could include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. nih.govutq.edu.iq

The following table illustrates a hypothetical set of descriptors that could be calculated for this compound for use in a QSPR study.

| Descriptor Class | Descriptor Example | Potential Correlated Property |

| Constitutional | Molecular Weight | Boiling Point, Viscosity |

| Topological | Wiener Index | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area | Solubility, Reactivity |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Interactions |

| Quantum-Chemical | HOMO Energy | Electron-Donating Ability, Oxidation Potential |

| Quantum-Chemical | LUMO Energy | Electron-Accepting Ability, Reduction Potential |

Variable Selection and Model Construction:

Given the large number of possible descriptors, a crucial step is to select a subset that has the most significant correlation with the chemical property of interest. Techniques like genetic algorithms or stepwise regression are often employed for this purpose. researchgate.net Once the most relevant descriptors are identified, a mathematical model is constructed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govresearchgate.net

For instance, a QSPR study on aniline derivatives successfully used MLR, Principal Component Regression (PCR), and PLS regression to model lipophilicity (logP). researchgate.net The study identified descriptors such as the Barysz matrix, hydrophilicity factor, and van der Waals volume as being highly correlated with the lipophilicity of the aniline derivatives. researchgate.net Similarly, a study on the viscosity of aniline derivatives used MLR analysis with descriptors like molecular volume and total energy, calculated using Density Functional Theory (DFT), to build a predictive model. researchgate.netutq.edu.iq

Model Validation and Application:

The predictive power of the developed QSPR model must be rigorously validated using both internal and external validation techniques. A robust model can then be used to predict the chemical properties of new or untested compounds with similar structural features to this compound.

The table below presents a hypothetical QSPR model for predicting a specific chemical attribute of a series of substituted anilines, illustrating how the descriptors of this compound would be used in such a model.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Property (e.g., Solubility in g/L) |

| Aniline | 93.13 | 0.90 | 1.53 | 36 |

| 4-Ethoxyaniline | 137.18 | 1.77 | 1.89 | 12 |

| This compound | 216.27 | (Predicted) | (Predicted) | (Predicted) |

| 4-Nitroaniline | 138.12 | 1.39 | 6.29 | 0.8 |

Reaction Mechanisms and Kinetics of 4 Ethoxy 3 1h Pyrrol 1 Yl Aniline Transformations

Mechanistic Pathways of Key Derivatization Reactions

The derivatization of 4-ethoxy-3-(1H-pyrrol-1-yl)aniline predominantly occurs at the nucleophilic amino group. Common reactions include acylation, sulfonylation, and diazotization, which are standard transformations for aromatic amines used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals.

Acylation: The most frequent derivatization is N-acylation, where the aniline (B41778) reacts with an acylating agent like an acid chloride or anhydride (B1165640). doubtnut.comorgoreview.com The mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield an N-acylated product (an amide). orgoreview.comresearchgate.net A base, such as pyridine (B92270), is often used to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to catalyze the reaction. orgoreview.compearson.com

Sulfonylation: Similar to acylation, N-sulfonylation involves the reaction of the aniline with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide.

Reactions on the Pyrrole (B145914) Ring: The pyrrole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. slideshare.netonlineorganicchemistrytutor.com However, in this molecule, the aniline's amino group is a powerful activating group that directs electrophiles to the positions ortho and para to it. chemistrysteps.combyjus.comlibretexts.org The position para to the amino group is occupied by the ethoxy group. The positions ortho to the amino group are the C2 and C6 positions of the benzene (B151609) ring. One of these (C3) is substituted with the pyrrole ring. Therefore, electrophilic substitution on the benzene ring is sterically hindered. The pyrrole ring itself is also susceptible to electrophilic attack, typically at the C2 and C5 positions. slideshare.netwikipedia.org However, reactions at the aniline nitrogen are generally more facile and common for this class of intermediates.

Kinetic Studies of Reactions Involving the Aniline and Pyrrole Moieties

Specific kinetic data, such as reaction rates and activation energies, for this compound are not documented in available research. However, we can make qualitative predictions based on the electronic properties of the substituents.

The reactivity of the aniline nitrogen is influenced by the electronic effects of the substituents on the benzene ring. chemistrysteps.com

Ethoxy Group (-OEt): This group at the para position is a strong electron-donating group through resonance. It increases the electron density on the aniline nitrogen, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted aniline. chemistrysteps.com

Kinetic studies on similar substituted anilines have shown that reactions like acylation can follow second-order kinetics, being first-order in both the aniline and the acylating agent. rsc.org In some cases, the reaction can be catalyzed by a second molecule of the amine, leading to a more complex rate law. rsc.org Studies on the reaction of substituted anilines with chloramine (B81541) T have shown a fractional order dependence on the amine, suggesting the formation of a pre-equilibrium complex. rsc.orgrsc.orgutmb.edu

| Substituent | Position | Electronic Effect | Predicted Impact on Aniline Nitrogen Reactivity |

|---|---|---|---|

| Ethoxy (-OEt) | para | Strongly Electron-Donating (Resonance) | Increase |

| 1H-pyrrol-1-yl | meta | Weakly Electron-Withdrawing (Inductive) / Resonance Effects | Slight Decrease/Complex |

Computational Investigation of Transition States and Reaction Energetics

While no specific computational studies for this compound were found, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.govumz.ac.ir

A computational investigation of its derivatization reactions would typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Analysis: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for a transition state) and calculating zero-point vibrational energies.

Reaction Pathway Mapping: Connecting the reactants, transition state, and products to visualize the transformation.

For an N-acylation reaction, DFT calculations could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse. nih.gov Such studies could also quantify the electronic effects of the ethoxy and pyrrole substituents on the activation energy of the reaction, providing a theoretical basis for the kinetic predictions discussed above. researchgate.net For instance, calculations could determine the partial atomic charge on the amine nitrogen, which is a key predictor for N-acetylation propensity. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways and Rates

The choice of solvent and catalyst is crucial in controlling the outcome and rate of reactions involving this compound.

Solvent Effects:

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for reactions like N-acylation. They can solvate charged intermediates and transition states, potentially accelerating the reaction, without interfering with the nucleophilicity of the aniline through strong hydrogen bonding. wikipedia.org

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen bond with the aniline's amino group, which can decrease its nucleophilicity and slow down the reaction rate. wikipedia.org However, in some cases, such as the reduction of a nitro group to an aniline, polar protic solvents can be effective. researchgate.net

Non-polar Solvents (e.g., Toluene (B28343), Hexane): Reactions in non-polar solvents are often slower, but these solvents can be useful when trying to control reactivity, for example, to achieve mono-substitution in highly reactive systems. youtube.com

Catalyst Effects:

Base Catalysis: For acylation and sulfonylation reactions, a non-nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine) is commonly used. The base serves two purposes: it can deprotonate the aniline to increase its nucleophilicity, and it neutralizes the acidic by-product, driving the equilibrium towards the product. orgoreview.compearson.com

Acid Catalysis: While less common for the primary reactions of the amine group, acid catalysis can be relevant in other transformations, such as electrophilic substitution on the aromatic rings. However, strong acids will protonate the basic aniline nitrogen, forming an anilinium ion. scienceinfo.com This deactivates the ring towards electrophilic attack. orgoreview.com

| Reaction Type | Typical Solvent | Typical Catalyst | Rationale |

|---|---|---|---|

| N-Acylation | Polar Aprotic (e.g., DCM, DMF) | Base (e.g., Pyridine, Et3N) | Solvates intermediates; neutralizes acid by-product. |

| N-Sulfonylation | Polar Aprotic (e.g., DCM, Acetonitrile) | Base (e.g., Pyridine, Et3N) | Solvates intermediates; neutralizes acid by-product. |

| Electrophilic Aromatic Substitution | Variable (depends on electrophile) | Lewis Acid (e.g., AlCl3) or Brønsted Acid | Activates electrophile; protonation of aniline is a competing reaction. |

Derivatization Strategies and Synthesis of Structural Analogues

Functionalization at the Aniline (B41778) Nitrogen and Aromatic Ring System

The aniline functional group is a cornerstone for a multitude of chemical modifications, ranging from simple acylation and alkylation to more complex arylation and diazotization reactions.

Acylation, Alkylation, and Arylation of the Aniline Nitrogen:

The primary amino group of 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to modulate the electronic properties of the aromatic ring and to serve as a protecting group during subsequent electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgpearson.com For instance, acetylation with acetic anhydride (B1165640) would yield N-(4-ethoxy-3-(1H-pyrrol-1-yl)phenyl)acetamide.

N-alkylation of the aniline can be achieved through various methods, including reactions with alkyl halides or reductive amination of aldehydes and ketones. organic-chemistry.orgacs.org Copper-catalyzed N-monoalkylation using alkyl boronic acids presents a modern and efficient approach. organic-chemistry.org Furthermore, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, enable the synthesis of diarylamine derivatives. cmu.edu

Electrophilic Aromatic Substitution on the Aniline Ring:

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and ethoxy groups. lkouniv.ac.inbyjus.comlibretexts.org These groups are ortho, para-directing. Given that the para position is occupied by the ethoxy group, and the meta position by the pyrrole (B145914), electrophilic attack is anticipated to occur at the positions ortho to the amino group (C2 and C6).

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be readily achieved, often without a catalyst, to introduce halogen atoms onto the aromatic ring. libretexts.orgbyjus.com

Nitration: Direct nitration can be challenging due to the sensitivity of the aniline group to oxidation. libretexts.org A common strategy involves the prior acetylation of the amino group to form an acetanilide, which moderates the reactivity and directs nitration primarily to the ortho position, followed by hydrolysis to regenerate the amine. libretexts.org

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the ring. byjus.com

| Compound Name | Structure | CAS Number |

| This compound | Not available | |

| N-(4-ethoxy-3-(1H-pyrrol-1-yl)phenyl)acetamide | Not available |

Modifications of the Pyrrole Nitrogen and Ring System

The pyrrole moiety offers additional sites for functionalization, allowing for the synthesis of a wider range of derivatives.

Electrophilic Substitution on the Pyrrole Ring:

While the pyrrole nitrogen is already substituted with the aniline ring, the pyrrole ring itself is highly susceptible to electrophilic attack, being more reactive than benzene (B151609). pearson.comaklectures.com Electrophilic substitution on N-substituted pyrroles typically occurs at the C2 and C5 positions. mdpi.com Reactions such as the Vilsmeier-Haack reaction (formylation), acylation, and halogenation can be employed to introduce substituents onto the pyrrole ring. nih.govbeilstein-journals.org

Synthesis of N-Substituted Pyrrole Derivatives:

The Paal-Knorr synthesis is a classical and versatile method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comuctm.eduorganic-chemistry.org This approach could be used to synthesize analogues of this compound by reacting 3-amino-4-ethoxyaniline with various 1,4-dicarbonyls.

| Compound Name | Structure | CAS Number |

| 2-Acetyl-1-(4-ethoxy-3-aminophenyl)-1H-pyrrole | Not available | |

| 2,5-Dimethyl-1-(4-ethoxy-3-aminophenyl)-1H-pyrrole | Not available |

Synthesis of Isosteres and Conformationally Restricted Analogues

The synthesis of isosteres and conformationally restricted analogues can lead to compounds with altered biological activities and physicochemical properties.

Isosteric Replacement:

Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. baranlab.org For the pyrrole moiety, isosteres could include other five-membered heterocycles like pyrazole, imidazole, or even non-aromatic rings. The aniline part could be replaced by other amino-substituted aromatic systems. For instance, diazine isosteres of pyrrole have been synthesized. nih.gov The concept of aromatic nonpolar nucleosides as hydrophobic isosteres of pyrimidines and purines also provides a basis for designing novel analogues. acs.org Theoretical studies on azaborole substitution in pyrrole offer insights into the electronic and structural impact of such replacements. nih.gov

Conformationally Restricted Analogues:

The biaryl linkage between the aniline and pyrrole rings allows for conformational flexibility. Introducing bridges or additional rings can create conformationally restricted analogues, which can be valuable for understanding structure-activity relationships. The synthesis of such rigid structures can be achieved through intramolecular cyclization reactions. The conformational preferences of biaryl systems are influenced by a balance of resonance, steric, and electrostatic interactions. nih.gov Methods for the synthesis of atropisomeric biaryls, which are axially chiral, can also be applied to create unique, non-planar analogues. nih.govrsc.org

| Compound Name | Structure | CAS Number |

| 4-Ethoxy-3-(1H-pyrazol-1-yl)aniline | Not available | |

| Conformationally restricted analogue | Not available |

Polymerization and Oligomerization Approaches via this compound as a Monomer

Both aniline and pyrrole are well-known monomers for the synthesis of conducting polymers. This compound, possessing both moieties, presents an interesting candidate for polymerization and oligomerization.

Polymerization of Aniline and Pyrrole Derivatives:

Polyanilines (PANI) and polypyrroles (PPy) are typically synthesized via oxidative polymerization, either chemically or electrochemically. mdpi.comrsc.orgrsc.orgnih.govacs.org The presence of substituents on the aniline or pyrrole rings can significantly influence the properties of the resulting polymers, such as solubility, conductivity, and morphology. rsc.orgrsc.orgresearchgate.net For instance, N-substituted pyrroles have been polymerized to create soluble, liquid crystalline semiconducting polymers. researchgate.net

The polymerization of this compound could potentially proceed through the aniline nitrogen, leading to a polyaniline-type backbone, or through the pyrrole ring, resulting in a polypyrrole-like structure. The specific reaction conditions would likely determine the polymerization pathway.

| Monomer | Potential Polymer Structure |

| This compound | Polyaniline-type or Polypyrrole-type |

Design and Synthesis of Ligands Incorporating the this compound Scaffold for Non-Biological Catalysis

The structural features of this compound make it an attractive scaffold for the design of ligands for transition metal catalysis.

Aniline and N-Arylpyrrole-Based Ligands:

Aniline derivatives are precursors to a wide range of important ligand classes, including N-heterocyclic carbenes (NHCs) and phosphine-amine ligands. semanticscholar.orgresearchgate.net The steric and electronic properties of the aniline can be tuned by modifying the substituents on the aromatic ring. N-arylpyrrole derivatives have also been explored as ligands in catalysis. nih.gov The development of ligand-free nickel(II) salts in photoredox catalysis for aryl amination highlights the evolving landscape of catalyst design. nih.gov Furthermore, chiral anilines are valuable precursors for synthesizing chiral ligands for asymmetric catalysis. acs.orgacs.org

The this compound scaffold could be elaborated to incorporate phosphine (B1218219), amine, or other coordinating groups, creating bidentate or multidentate ligands. The combination of the "soft" pyrrole nitrogen and the "harder" aniline nitrogen (or a derivative thereof) could lead to ligands with unique coordination properties for various catalytic applications.

| Ligand Type | Potential Application |

| Phosphine-Amine Ligand | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene Precursor | Metathesis, C-H activation |

Advanced Structural Analysis Methodologies for Crystalline Forms

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, as well as the nature of the interactions between adjacent molecules in the crystal lattice.

The prerequisite for any SCXRD analysis is the availability of a high-quality single crystal, typically with dimensions of 0.1-0.5 mm and free from significant defects. The growth of such crystals is often the most challenging step. For an organic compound like 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline, several techniques would be applicable:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and is often determined empirically by screening a wide range of solvents with varying polarities and boiling points.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of orientations.

The collected data, consisting of thousands of reflection intensities, is then processed. This involves integrating the intensities, correcting for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal. The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

With a refined crystal structure, the intermolecular interactions that stabilize the crystal packing can be analyzed in detail. For this compound, one would anticipate several key interactions:

Hydrogen Bonding: The aniline (B41778) group (-NH2) is a potent hydrogen bond donor, while the ethoxy group (-O-CH2CH3) and the nitrogen atom of the pyrrole (B145914) ring can act as hydrogen bond acceptors.

π-π Stacking: The phenyl and pyrrole rings are aromatic and can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap.

A comprehensive analysis would involve identifying these interactions, quantifying their geometries (distances and angles), and understanding how they assemble the individual molecules into a three-dimensional supramolecular architecture.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Phase Characterization

Powder X-ray Diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly valuable for:

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have distinct physical properties. PXRD can readily distinguish between different polymorphs.

Phase Purity Analysis: PXRD can confirm the phase purity of a synthesized material and detect the presence of any crystalline impurities.

Amorphous Content Determination: Amorphous materials lack long-range order and produce a broad halo in the PXRD pattern instead of sharp peaks. PXRD can be used to estimate the degree of crystallinity in a sample.

Electron Diffraction Techniques for Nanocrystalline Materials

When crystals are too small for conventional X-ray diffraction (i.e., in the nanometer range), electron diffraction techniques become invaluable. Due to the much shorter wavelength of electrons compared to X-rays, diffraction patterns can be obtained from much smaller crystals. These techniques, often performed in a transmission electron microscope (TEM), can provide information on the crystal structure, orientation, and phase of nanocrystalline materials.

Applications of 4 Ethoxy 3 1h Pyrrol 1 Yl Aniline in Materials Science and Advanced Organic Synthesis

Precursor in Polymer Chemistry and Advanced Materials

The potential of 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline as a monomer for polymerization or as a structural component in advanced materials has not been reported in existing research.

Synthesis of Conductive Polymers and Organic Electronic Materials

There is currently no available research data or published studies on the synthesis of conductive polymers or organic electronic materials using this compound as a monomer. The synthesis of conductive polymers typically involves the polymerization of monomers like aniline (B41778) or pyrrole (B145914) through chemical or electrochemical oxidation. theseus.fitheseus.firsc.org While the structure of this compound contains both aniline and pyrrole units, its polymerization and the resulting polymer's conductivity, electronic, and optical properties have not been investigated.

Development of Photoactive and Optoelectronic Materials

Information regarding the development of photoactive and optoelectronic materials from this compound is not present in the scientific literature. The design of such materials often involves tailoring the molecular structure to achieve specific light absorption and emission properties. researchgate.netaps.orgmdpi.com Without experimental data on the photophysical characteristics of this compound or polymers derived from it, its suitability for these applications remains unknown.

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

There are no published reports on the use of this compound as a ligand or building block for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The design of these porous materials relies on the specific geometry and connectivity of the organic linkers. nih.govberkeley.eduresearchgate.net The potential of this compound to form such extended networks has not been explored.

Building Block in Complex Organic Synthesis

The application of this compound as a foundational component in the construction of larger, complex molecular architectures is not documented.

Component in Macrocyclic and Supramolecular Systems

No research has been found that details the incorporation of this compound into macrocyclic or supramolecular systems. The synthesis of macrocycles often involves strategic ring-closing reactions, and the self-assembly of supramolecular structures is guided by specific intermolecular interactions. nih.govnih.govnih.govnih.gov The role of this specific aniline derivative in such synthetic strategies has not been investigated.

Future Research Directions and Unexplored Avenues for 4 Ethoxy 3 1h Pyrrol 1 Yl Aniline

Emerging Synthetic Methodologies for Enhanced Accessibility

The future of synthesizing 4-ethoxy-3-(1H-pyrrol-1-yl)aniline and its derivatives lies in the development of more efficient, sustainable, and versatile methodologies. While classical methods like the Paal-Knorr synthesis provide a basis, emerging strategies can offer significant improvements in yield, atom economy, and environmental impact. mdpi.comnih.gov

Future research could focus on:

Catalytic C-N Cross-Coupling Reactions: Exploring advanced palladium, copper, or other transition-metal-catalyzed cross-coupling reactions could provide a more direct and modular route to the N-arylpyrrole core. researchgate.net These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional condensation reactions.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly enhance efficiency. acs.org A multicomponent approach, bringing together the aniline (B41778), a 1,4-dicarbonyl equivalent, and other functionalities in a single step, represents a highly attractive strategy for generating diverse libraries of related compounds.

Green Chemistry Approaches: The use of greener solvents, catalyst-free conditions, or microwave-assisted synthesis could lead to more environmentally benign production methods. mdpi.com For instance, solid-acid catalysts or reactions in aqueous media are promising areas for exploration. whamine.com

Integration with Machine Learning and AI for Accelerated Discovery and Synthesis Design

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how molecules like this compound are discovered and synthesized. sundarbanmahavidyalaya.in Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. mdpi.com

Key areas for future integration include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and non-intuitive disconnection strategies, potentially uncovering more efficient pathways to this compound and its analogues. These tools can learn from the entire body of published chemical literature to suggest innovative synthetic solutions.

Predictive Modeling of Properties: Machine learning models can be trained to predict the physicochemical and electronic properties of hypothetical derivatives of this compound. This would allow for the in silico screening of large virtual libraries to identify candidates with desired characteristics before committing to laboratory synthesis.

Automated Synthesis Platforms: The integration of AI-driven synthesis planning with robotic platforms could enable the autonomous synthesis and optimization of reactions for this class of compounds, significantly accelerating the discovery-to-production pipeline. sundarbanmahavidyalaya.in

Exploration of Novel Materials Applications and Advanced Functions

The inherent electronic properties of the pyrrole (B145914) and aniline moieties suggest that this compound could serve as a valuable building block for advanced materials. researchgate.netnih.gov Future research should be directed towards harnessing these properties for various applications.

Potential applications to be explored:

Conducting Polymers: The aniline and pyrrole groups are precursors to conducting polymers. Investigating the polymerization of this compound could lead to new functional polymers with tailored electronic and optical properties. The ethoxy substituent could enhance solubility and processability.

Porous Organic Polymers (POPs): The rigid and nitrogen-rich structure of this molecule makes it a candidate for the synthesis of POPs. rsc.org These materials could have applications in gas storage, separation, and catalysis, with the ethoxy group potentially influencing the pore environment and selectivity. rsc.org

Sensors and Electronic Devices: The electron-rich nature of the molecule suggests its potential use in chemical sensors. The pyrrole and aniline rings can interact with various analytes, leading to changes in electronic or optical signals. Furthermore, derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Fundamental Studies of Reactivity in Extreme Environments

Understanding the behavior of this compound under extreme conditions is crucial for predicting its stability and potential applications in demanding environments. acs.org This includes high temperatures, high pressures, and corrosive settings.

Future fundamental studies should investigate:

Thermal Decomposition Pathways: Studies on the pyrolysis of pyrrole show that it decomposes at high temperatures through isomerization and fragmentation into smaller molecules like nitriles and alkynes. nih.govacs.orgacs.org Investigating the thermal degradation of this compound would reveal its thermal stability limits and decomposition products, which is critical for high-temperature applications. The presence of the ethoxy and aniline groups will likely lead to more complex decomposition pathways compared to unsubstituted pyrrole.

High-Pressure Behavior: High-pressure studies could reveal changes in the electronic structure and reactivity of the molecule. Research on other pyrrole copolymers has shown that hydrostatic pressure can influence the charge carriers within the material. rsc.org Such studies on this compound could uncover novel pressure-induced phase transitions or electronic states.

Corrosion Inhibition at Elevated Temperatures: Pyrrole derivatives have been investigated as corrosion inhibitors for metals in acidic environments, with their effectiveness sometimes increasing with temperature. researchgate.netnih.govelectrochemsci.org The electron-rich aromatic systems and the presence of heteroatoms in this compound make it a promising candidate for a high-temperature corrosion inhibitor, warranting further investigation into its adsorption mechanisms on different metal surfaces under harsh conditions.

Q & A

Q. What in silico approaches predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, CYP450 enzymes). Use QSAR models trained on PubChem datasets to predict ADMET properties. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。